molecular formula C20H19ClN2O2S B3576845 N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B3576845
M. Wt: 386.9 g/mol
InChI Key: FZPQPDPMANJWJM-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide” is a complex organic compound that contains several functional groups and structural components, including a chlorophenyl group, a thiazole ring, a propyl chain, a methoxy group, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the chlorophenyl and methoxy groups, and the coupling of these components to form the final product . The exact synthetic route would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms. The chlorophenyl and methoxy groups would be attached to this ring, and the propyl chain would likely provide a flexible linkage between these components .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thiazole ring might participate in reactions with electrophiles or nucleophiles, and the chlorophenyl group could undergo reactions typical of aromatic halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups (like the methoxy and amide groups) and nonpolar groups (like the propyl chain) present in its structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to minimize exposure and potential harm .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, potential uses, and mechanisms of action. It could also be used as a starting point for the synthesis of new compounds with similar structures .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-3-4-17-18(13-5-9-15(21)10-6-13)22-20(26-17)23-19(24)14-7-11-16(25-2)12-8-14/h5-12H,3-4H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPQPDPMANJWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Reactant of Route 2
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Reactant of Route 3
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Reactant of Route 5
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide

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